molecular formula C11H14ClN3O2 B11862700 6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine

6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine

Cat. No.: B11862700
M. Wt: 255.70 g/mol
InChI Key: QARRDUBEQHTGTM-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, methyl, nitro, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of strong acids for nitration and bases for the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyl-3-nitro-2-(piperidin-1-yl)pyridine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The nitro group may play a role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, may enhance its reactivity and potential as a pharmacophore .

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

6-chloro-4-methyl-3-nitro-2-piperidin-1-ylpyridine

InChI

InChI=1S/C11H14ClN3O2/c1-8-7-9(12)13-11(10(8)15(16)17)14-5-3-2-4-6-14/h7H,2-6H2,1H3

InChI Key

QARRDUBEQHTGTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])N2CCCCC2)Cl

Origin of Product

United States

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